4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)-
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Overview
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)- is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the thiazolidinone class, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of chlorophenyl groups adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)- typically involves the reaction of appropriate thioamides with α-halo carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)- involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R,R)-**
- 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(4-chlorophenyl)-, (R,S)-**
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)- is unique due to its specific stereochemistry and the presence of chlorophenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
109858-95-9 |
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Molecular Formula |
C20H18Cl2N2O2S2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
(2R)-2-(3-chlorophenyl)-3-[2-[(2R)-2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18Cl2N2O2S2/c21-15-5-1-3-13(9-15)19-23(17(25)11-27-19)7-8-24-18(26)12-28-20(24)14-4-2-6-16(22)10-14/h1-6,9-10,19-20H,7-8,11-12H2/t19-,20-/m1/s1 |
InChI Key |
LCRPRIAJZIYABF-WOJBJXKFSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1)C2=CC(=CC=C2)Cl)CCN3[C@H](SCC3=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)CCN3C(SCC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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